Ebrimycin

Description

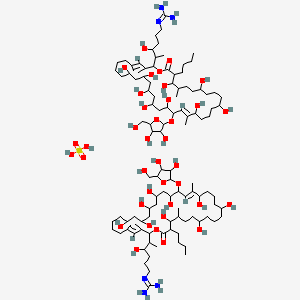

Structure

2D Structure

Properties

CAS No. |

30003-49-7 |

|---|---|

Molecular Formula |

C110H208N6O38S |

Molecular Weight |

2254.938 |

IUPAC Name |

2-[5-[(4E,20E)-35-butyl-19-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine;sulfuric acid |

InChI |

InChI=1S/2C55H103N3O17.H2O4S/c2*1-7-8-19-43-49(69)33(3)22-23-38(61)17-11-16-37(60)18-12-20-44(66)34(4)26-47(73-54-51(71)50(70)48(31-59)74-54)46(68)30-42(65)29-41(64)28-40(63)27-39(62)15-10-9-14-32(2)25-35(5)52(75-53(43)72)36(6)45(67)21-13-24-58-55(56)57;1-5(2,3)4/h2*25-26,33,35-52,54,59-71H,7-24,27-31H2,1-6H3,(H4,56,57,58);(H2,1,2,3,4)/b2*32-25+,34-26+; |

InChI Key |

DBULPBHLGBAFFN-XRGRGHKRSA-N |

SMILES |

CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)C)O)O)O)C)O.CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)C)O)O)O)C)O.OS(=O)(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Primycin; Debrycin sulfate; Ebrimycin; Primycin A(sub 1) sulfate; Primycin A1 sulfate. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of Ebrimycin and its Active Compound, Primycin

Executive Summary

Primycin, the active compound in the topical antibiotic preparation Ebrimycin, is a complex macrolide antibiotic with a rich history of discovery and development. First identified in 1954, primycin is produced by several species of actinomycetes and exhibits potent activity primarily against Gram-positive bacteria. Its unique mechanism of action, involving the disruption of ion gradients across cell membranes, has made it a subject of continued interest. This technical guide provides a comprehensive overview of the discovery, history, chemical nature, biosynthesis, and mechanism of action of primycin, along with detailed experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Discovery and Historical Timeline

The journey of primycin began in the mid-20th century, a golden era for antibiotic discovery. The initial breakthrough was made by a team of Hungarian scientists.

-

1954: T. Vályi-Nagy, J. Uri, and I. Szilágyi at the University of Debrecen, Hungary, first described a new antibiotic, which they named primycin.[1][2][3][4][5] They isolated the producing microorganism from the intestinal tract of the wax moth, Galleria mellonella.[1][6] This strain was initially classified as Actinomyces and later identified as Streptomyces primycini.[1][6]

-

1960s: Further research led to the issuance of Hungarian patents for the production of primycin from Streptomyces primycini cultures.[6] During this period, it was also discovered that other actinomycetes, such as Thermopolyspora galeriensis (also designated as Micromonospora galeriensis), could produce primycin.[6]

-

1970: The structure of the major component, primycin A1, was elucidated by J. Aberhart and his colleagues.[6]

-

1980s: The complex nature of primycin was further explored, with thin-layer chromatography (TLC) being used to separate its numerous components.[6] Clinical studies also began to explore its use in dermatological infections.[6]

-

Present: Research continues to explore alternative production methods and the full therapeutic potential of primycin and its components. Notably, Saccharomonospora azurea has been identified as an efficient producer of primycin.[1][7]

Chemical Composition and Structure

Primycin is not a single molecule but a macrolide antibiotic complex.[6] It consists of more than 20 components, with nine primary components accounting for approximately 90% of the total material.[3][6] These primary components are categorized into three main groups: A, B, and C.[6] The most abundant and well-characterized component is primycin A1.[6] The commercially available topical preparation, this compound®, contains primycin sulphate as its active ingredient.[4][8]

Biosynthesis of Primycin

The production of primycin by Streptomyces and Saccharomonospora species occurs through a modular Type I polyketide synthase (PKS) pathway.[9] This is a common mechanism for the biosynthesis of macrolide antibiotics.[9] The PKS system functions as an enzymatic assembly line, where each module is responsible for a specific step in the construction of the polyketide backbone.[9] The genes encoding this PKS system are organized in a biosynthetic gene cluster, which also includes regulatory elements and genes for tailoring enzymes that modify the polyketide backbone to produce the final primycin complex.[9]

Mechanism of Action

Primycin exhibits a unique mode of action among antibiotics. It functions as a potent ionophore, primarily affecting the permeability of cell membranes to calcium ions (Ca²⁺).[10] This leads to an influx of extracellular calcium and an efflux of mitochondrial calcium, disrupting the ion balance and ultimately leading to cell death.[10] This mechanism is distinct from that of many other antibiotics that target protein or cell wall synthesis.

At the neuromuscular junction, primycin has been shown to increase the rate of quantal release of acetylcholine, which is consistent with its ability to increase intracellular calcium concentrations.[10]

Antimicrobial Activity

Primycin is highly effective against Gram-positive bacteria, including strains that are resistant to other antibiotics.[3][4][11] Its activity against Gram-negative bacteria is significantly lower. The table below summarizes the minimal inhibitory concentrations (MICs) of primycin against various bacterial species.

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | 50 | 0.12 - 0.5 | [11] |

| Staphylococcus epidermidis | 77 | 0.12 - 0.5 | [11] |

| Streptococcus faecalis | 76 | 0.12 - 0.5 | [11] |

| Listeria monocytogenes | 1 | 0.12 - 0.5 | [11] |

| Staphylococcus and Mycobacterium species | Not specified | 0.02 - 0.06 | [3] |

The antibacterial activity of primycin is influenced by pH, with greater potency observed at a more alkaline pH of 8.[11]

Experimental Protocols

Fermentation for Primycin Production

This protocol is a generalized procedure based on descriptions of submerged culture fermentation for antibiotic production.[1][4][5]

-

Inoculum Preparation: A seed culture of the producing strain (e.g., Saccharomonospora azurea) is prepared by inoculating a suitable liquid medium and incubating until sufficient biomass is achieved.

-

Fermentation Medium: A production medium containing sources of carbon, nitrogen, and inorganic salts is prepared and sterilized.[1][4][5]

-

Fermentation: The production medium is inoculated with the seed culture. The fermentation is carried out in a bioreactor with controlled temperature, pH, and aeration to optimize primycin yield.[9]

-

Monitoring: The fermentation is monitored for growth (biomass) and primycin production over time.

-

Harvesting: Once peak production is reached, the fermentation broth is harvested.

Isolation and Purification of Primycin

The following is a general workflow for the extraction and purification of primycin from the fermentation broth.[1][4][12]

-

Mycelial Separation: The mycelium is separated from the fermentation broth by centrifugation or filtration.

-

Extraction: The primycin complex is extracted from the mycelium using an organic solvent, such as a C1-C4 alkanol.[1][12]

-

Purification: The crude extract is then subjected to further purification steps, which may include:

-

Precipitation: The antibiotic can be precipitated from the extract.

-

Chromatography: Column chromatography using adsorbents like silica gel can be employed to separate the different components of the primycin complex.[12]

-

-

Crystallization: The purified primycin can be crystallized to obtain a solid, stable form.

Antimicrobial Susceptibility Testing

This method is used to determine the Minimal Inhibitory Concentration (MIC) of primycin.[11]

-

Preparation of Primycin Stock Solution: A stock solution of primycin is prepared in a suitable solvent and sterilized.

-

Serial Dilutions: Two-fold serial dilutions of the primycin stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

-

Incubation: The microtiter plate is incubated under appropriate conditions for the test bacterium (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is the lowest concentration of primycin that completely inhibits visible growth of the bacterium.

This method provides a qualitative assessment of antimicrobial activity.[11]

-

Agar Plate Preparation: A sterile agar medium (e.g., Mueller-Hinton agar) is poured into Petri dishes and allowed to solidify.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test bacterium.

-

Disc Application: Sterile paper discs impregnated with a known concentration of primycin are placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions.

-

Measurement of Inhibition Zone: The diameter of the zone of no bacterial growth around each disc is measured. A larger zone of inhibition indicates greater susceptibility of the bacterium to primycin.

Conclusion

Primycin, the active agent in this compound, represents a significant discovery in the field of antibiotics. Its complex nature, unique ionophoric mechanism of action, and potent activity against Gram-positive bacteria continue to make it a valuable compound for both clinical use and further research. The detailed understanding of its history, biosynthesis, and biological activity provides a solid foundation for future investigations into its therapeutic potential and the development of novel derivatives.

References

- 1. WO2011051741A1 - Process for producing primycin, primycin component(s), precursors and metabolites thereof via fementation by the use of bacterial species saccharomonospora azurea - Google Patents [patents.google.com]

- 2. Primycin, a new antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HU230455B1 - Primycin or its components or combination thereof for the treatment or prevention of infestations by special organisms - Google Patents [patents.google.com]

- 4. EP2501821A1 - Process for producing primycin, primycin component(s), precursors and metabolites thereof via fementation by the use of bacterial species saccharomonospora azurea - Google Patents [patents.google.com]

- 5. DK2501821T3 - A process for the preparation of primycin, primycin-components, precursors and metabolites thereof by fermentation using the bacterial species Saccharomonospora azurea - Google Patents [patents.google.com]

- 6. Primycin [drugfuture.com]

- 7. BGC0001447 [mibig.secondarymetabolites.org]

- 8. This compound® gél - PannonPharma [pannonpharma.hu]

- 9. Buy this compound | 30003-49-7 | >98% [smolecule.com]

- 10. The effects of the antibiotic, primycin, on spontaneous transmitter release at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antibacterial activity of primycin against multiple strains of gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US5441940A - Process for the preparation of water soluble primycin and its components and pharmaceutical compositions containing them - Google Patents [patents.google.com]

An In-depth Technical Guide to Primycin: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primycin is a macrolide antibiotic complex produced by various actinomycetes, notably Saccharomonospora azurea (formerly identified as Streptomyces primycini and Micromonospora galeriensis).[1][2] First described in 1954, it is a 36-membered non-polyene macrolide lactone with potent activity against a range of Gram-positive bacteria.[1] The primycin complex consists of over 20 components, with the nine primary components (designated into groups A, B, and C) accounting for approximately 90% of the material.[2] The major and most studied component is Primycin A1.[2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, biological activity, and relevant experimental protocols for primycin.

Chemical Structure and Identification

Primycin is characterized by a large 36-membered marginolactone ring.[1] The core structure features variations in its side chains, leading to the different components of the complex. The primary component, Primycin A1, has the chemical formula C₅₅H₁₀₃N₃O₁₇.[3]

-

IUPAC Name: 2-[5-[(4E,20E)-35-butyl-19-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine[3]

Primycin is often used in its sulfate salt form, which has the molecular formula C₁₁₀H₂₀₈N₆O₃₈S.[4][5] This salt is a 2:1 complex of the primycin molecule and sulfuric acid.[4]

Physicochemical Properties

The physicochemical properties of primycin can vary depending on the specific component and whether it is in its free base or salt form. The available data is summarized in the tables below.

Table 1: General Physicochemical Properties of Primycin

| Property | Value | Source |

| Molecular Formula (Primycin A1) | C₅₅H₁₀₃N₃O₁₇ | [3] |

| Molecular Weight (Primycin A1) | 1078.4 g/mol | [3] |

| Molecular Formula (Sulfate Salt) | C₁₁₀H₂₀₈N₆O₃₈S | [4][5] |

| Molecular Weight (Sulfate Salt) | 2254.9 g/mol | [4][5] |

Table 2: Thermal Properties and Solubility of Primycin

| Property | Value | Remarks | Source |

| Melting Point | 192-195 °C (dec.) | Sulfate form | [2] |

| 202-206 °C (dec.) | Sulfate form | [2] | |

| 175-180 °C | [4] | ||

| Solubility | Fairly soluble in methanol (2.5%) | [2] | |

| Less soluble in higher alcohols | [2] | ||

| Sparingly soluble in pyridine, glacial acetic acid, and water | Insoluble form | [2][6] |

Spectroscopic Properties

Detailed spectroscopic analysis is crucial for the structural elucidation and characterization of primycin.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: The IR and UV spectra of primycin were first reported by Szilágyi et al. in 1962.[2] The UV-Vis spectrum is essential for monitoring antibiotic concentrations and studying interactions.[7][8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the detailed chemical structure of complex antibiotics like primycin.[10][11] A Hungarian patent provides ¹³C and ¹H NMR spectra for primycin, which are critical for confirming its structure.[12] While specific pKa values for primycin's functional groups have not been published, NMR-pH titrations are a robust method for determining the individual pKa values of amino and guanidino groups in similar aminoglycoside antibiotics.[11][13]

Biological Activity and Mechanism of Action

Primycin exhibits potent antibacterial activity, primarily against Gram-positive bacteria.[1] Its mode of action was investigated by Horvath et al.[2] As a macrolide antibiotic, it is understood to interfere with bacterial protein synthesis.

Table 3: In Vitro Toxicity Data (LD₅₀)

| Animal Model | LD₅₀ (mg/kg) | Route of Administration | Source |

| Mice | 2.5 | Intraperitoneal (i.p.) | [2] |

| Guinea Pigs | 5.0 | Intraperitoneal (i.p.) | [2] |

| Rats | 10.0 | Intraperitoneal (i.p.) | [2] |

| Rabbits | 10.0 | Intraperitoneal (i.p.) | [2] |

Biosynthesis of Primycin

Primycin is synthesized via a modular type I polyketide synthase (PKS) pathway.[1][14] The biosynthesis is a complex enzymatic process involving a series of condensation reactions to build the macrolide backbone.

The biosynthesis begins with a 4-guanidinobutanoyl-CoA starter unit, which is derived from L-arginine in a three-step enzymatic pathway.[1] This starter unit is loaded onto the PKS machinery. The PKS of S. azurea consists of a loading module and 18 extender modules, which sequentially add malonyl-CoA or methylmalonyl-CoA units to the growing polyketide chain.[1][15] In the final steps, a glycosyltransferase attaches an arabinosyl moiety, and an agmatinase can interconvert the guanidino and amino forms of the molecule.[1]

Experimental Protocols

Fermentation and Production

Primycin can be produced by submerged fermentation of Saccharomonospora azurea.[1][6]

-

Seed Culture: Inoculate a suitable seed medium (e.g., X-medium: 10 g/L soybean meal, 3 g/L CaCO₃, 0.5 g/L MgSO₄·7H₂O, 0.5 g/L (NH₄)₂HPO₄, 3 g/L NaCl, 1 g/L K₂HPO₄, 15 mL/L glycerol, pH 6.9–7.0) with a stock culture of S. azurea.[16]

-

Incubation: Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48 hours.[16]

-

Production Culture: Transfer the seed culture (e.g., 0.5% v/v) to a larger volume of production medium.[16]

-

Production Incubation: Incubate the production culture at 28°C and 200 rpm for 96 hours or until optimal primycin concentration is reached.[1][16] Primycin concentrations can be monitored using HPLC-DAD-ESI/MS analysis.[1]

Isolation and Purification

The following protocol is a composite of methods described in the literature.

-

Separation of Biomass: Centrifuge the fermentation broth (e.g., at 5000 rpm for 15 minutes) to separate the mycelial biomass from the supernatant.[6]

-

Extraction from Supernatant: Extract the supernatant with a water-immiscible alcohol, such as ethyl acetate.[16]

-

Extraction from Biomass: Extract the biomass with methanol containing 10% (m/m) sulfuric acid in an ultrasonic water bath at 50°C for 1 hour.[6]

-

Concentration: Combine the organic extracts and concentrate them under vacuum using a rotary evaporator.

-

Precipitation: If using the acidified methanol extract, evaporate it to one-fifth of its original volume and cool to induce precipitation.[6]

-

Washing: Filter the precipitate and wash sequentially with acetone, water, and cold methanol to yield crude primycin.[6]

-

Chromatographic Purification: For further purification, employ column chromatography using silica gel. The crude extract is loaded onto the column and eluted with a suitable solvent system (e.g., a methanol-chloroform gradient) to separate the primycin components.[16] Fractions can be analyzed for activity using bioassays or by TLC.[2]

Conclusion

Primycin remains a compound of significant interest due to its potent antimicrobial activity against Gram-positive pathogens. This guide provides a foundational understanding of its complex chemical nature, physicochemical properties, and biological context. The detailed protocols for its production and purification, along with the elucidation of its biosynthetic pathway, offer valuable resources for researchers in natural product chemistry, microbiology, and drug development. Further investigation into the specific mechanism of action of individual primycin components and the optimization of fermentation and purification processes could lead to the development of new therapeutic agents.

References

- 1. Structural and functional comparison of Saccharomonospora azurea strains in terms of primycin producing ability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Primycin [drugfuture.com]

- 3. Primycin | C55H103N3O17 | CID 6446787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 30003-49-7 CAS MSDS (primycin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Primycin sulfate | C110H208N6O38S | CID 118984400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2011051741A1 - Process for producing primycin, primycin component(s), precursors and metabolites thereof via fementation by the use of bacterial species saccharomonospora azurea - Google Patents [patents.google.com]

- 7. A high-throughput and machine learning resistance monitoring system to determine the point of resistance for Escherichia coli with tetracycline: Combining UV-visible spectrophotometry with principal component analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detection Limits of Antibiotics in Wastewater by Real-Time UV–VIS Spectrometry at Different Optical Path Length [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. chimia.ch [chimia.ch]

- 11. NMR analysis and site-specific protonation constants of streptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HU229804B1 - Method of production of primycin, primycin components, and/or precursors and metabolites of primycin via fementation by the use of bacterial species saccharomonospora azurea - Google Patents [patents.google.com]

- 13. Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

Ebrimycin's Enigmatic Assault on Bacterial Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebrimycin, a macrolide antibiotic, represents a class of therapeutic agents with potential membrane-disrupting capabilities. While the precise molecular interactions of this compound with bacterial cell membranes are not extensively elucidated in publicly available literature, this guide synthesizes current understanding based on the known actions of the closely related compound, primycin, and the broader principles of membrane-active antimicrobials. This document details the hypothesized mechanisms of action, compiles relevant quantitative data, and provides in-depth experimental protocols to facilitate further investigation into this compound's membrane-centric activity. Visualizations of key experimental workflows are also presented to aid in conceptualization and experimental design.

Introduction: this compound and its Putative Target

This compound is a macrolide antibiotic, with primycin identified as its active ingredient.[1][2][3] Topical formulations of this compound have been utilized in dermatology for treating skin infections, suggesting efficacy against Gram-positive bacteria such as staphylococci.[1][2][3] While many macrolides are known to inhibit protein synthesis by targeting the bacterial ribosome, there is evidence to suggest that some members of this class, including primycin, may exert their antimicrobial effects through interactions with the cell membrane.[4] This guide focuses on the latter, exploring the potential mechanisms by which this compound disrupts the crucial barrier of the bacterial cell membrane.

A study on the interaction of primycin with the plasma membrane of Candida albicans revealed a "rigidizing" effect, indicating a direct interaction with membrane components.[4] This observation in a eukaryotic fungus, while not directly transferable to bacteria, provides a foundational hypothesis that primycin, and by extension this compound, may alter the physical properties of microbial membranes.

Hypothesized Mechanisms of Action on Bacterial Cell Membranes

Based on the limited direct evidence for this compound and the broader understanding of membrane-active antibiotics, several potential mechanisms of action can be postulated. These mechanisms are not mutually exclusive and may act in concert to compromise bacterial viability.

-

Disruption of Membrane Integrity and Permeability: this compound may directly interact with the phospholipid bilayer, leading to a loss of membrane integrity. This disruption can result in the leakage of essential intracellular components, such as ions (e.g., K+), ATP, and metabolites, ultimately leading to cell death.[5][6]

-

Alteration of Membrane Fluidity and Potential: By inserting into the membrane, this compound could alter the packing of phospholipids, leading to changes in membrane fluidity.[4] This can disrupt the function of membrane-embedded proteins crucial for processes like electron transport and nutrient uptake.[7] Such disruption can also lead to the dissipation of the membrane potential, a critical component of bacterial energy metabolism.[7][8]

-

Interaction with Specific Membrane Components: While less documented, it is possible that this compound interacts with specific lipid or protein components within the bacterial membrane, triggering a cascade of events that leads to cell death. The preferential activity against Gram-positive bacteria could be linked to the specific composition of their cell membranes, which lack the protective outer membrane of Gram-negative bacteria.[9][10]

Quantitative Data

Due to the scarcity of specific studies on this compound's membrane activity, a comprehensive table of quantitative data is not available. However, based on studies of primycin against various bacterial strains, the following provides an example of how such data could be structured. Researchers are encouraged to generate specific data for this compound.

| Parameter | Organism | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus ATCC 29213 | 4-8x MIC resulted in >3 log10 decrease in bacterial counts by 24h | [3] |

| Enterococcus faecalis ATCC 29212 | Bactericidal activity observed | [3] | |

| Streptococcus pneumoniae ATCC 49619 | Rapidly bactericidal | [3] | |

| Growth Inhibition Concentration (in liquid medium) | Candida albicans 33erg+ | 64 µg/ml | [4] |

| Candida albicans erg-2 | 128 µg/ml | [4] |

Key Experimental Protocols

To rigorously investigate the mechanism of action of this compound on bacterial cell membranes, a combination of established assays is recommended.

Membrane Permeability Assays

These assays are fundamental to determining if an antimicrobial agent compromises the integrity of the bacterial membrane.

Principle: SYTOX Green is a fluorescent dye that cannot penetrate the intact membranes of living bacteria. Upon membrane damage, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.

Detailed Methodology:

-

Bacterial Culture: Grow the target bacterial strain (e.g., Staphylococcus aureus) to the mid-logarithmic phase in an appropriate broth medium.

-

Cell Preparation: Harvest the cells by centrifugation, wash them twice with a suitable buffer (e.g., 5 mM HEPES, pH 7.2, containing 20 mM glucose), and resuspend them in the same buffer to a specific optical density (e.g., OD600 of 0.5).

-

Assay Setup: In a 96-well black microplate, add the bacterial suspension.

-

This compound Treatment: Add varying concentrations of this compound to the wells. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B for Gram-negative bacteria or daptomycin for Gram-positive bacteria) and a negative control (buffer only).

-

Dye Addition: Add SYTOX Green to a final concentration of 1-5 µM.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for SYTOX Green (e.g., ~485 nm excitation and ~520 nm emission). Measurements should be taken at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes.

-

Data Analysis: Plot fluorescence intensity against time for each this compound concentration. An increase in fluorescence over time indicates membrane permeabilization.

Principle: Similar to SYTOX Green, propidium iodide is a fluorescent nuclear stain that is excluded by live cells with intact membranes. It is often used in conjunction with a membrane-permeant green fluorescent dye (like SYTO-9) in live/dead staining kits to differentiate between live and dead cells via fluorescence microscopy or flow cytometry.[11]

Detailed Methodology:

-

Bacterial Culture and Treatment: Prepare and treat bacterial cells with this compound as described in the SYTOX Green assay.

-

Staining: After a defined incubation period with this compound, add propidium iodide to a final concentration of 5-10 µg/mL.

-

Incubation: Incubate in the dark for 10-15 minutes.

-

Detection:

-

Fluorescence Microscopy: Mount a small volume of the cell suspension on a microscope slide and observe using a fluorescence microscope with appropriate filter sets for PI (e.g., excitation ~535 nm, emission ~617 nm). Cells with compromised membranes will fluoresce red.

-

Flow Cytometry: Analyze the stained cell suspension using a flow cytometer. This will provide quantitative data on the percentage of cells with permeable membranes in the population.

-

Membrane Potential Assay

Principle: The membrane potential of bacteria can be measured using voltage-sensitive fluorescent dyes. Depolarization of the membrane, a common effect of membrane-active agents, is detected as a change in fluorescence. DiSC3(5) is a carbocyanine dye that accumulates in polarized membranes and self-quenches its fluorescence.[12] Membrane depolarization leads to the release of the dye into the cytoplasm and a subsequent increase in fluorescence.[12]

Detailed Methodology:

-

Bacterial Culture and Preparation: Grow and wash bacterial cells as previously described. Resuspend the cells in a buffer containing a low concentration of potassium (e.g., 5 mM HEPES, 5 mM glucose, 100 mM KCl).

-

Dye Loading: Add DiSC3(5) to the cell suspension to a final concentration of 0.5-2 µM and incubate in the dark until a stable, quenched fluorescence signal is achieved (this indicates dye uptake and quenching in the polarized membranes).

-

Baseline Measurement: Record the stable baseline fluorescence using a fluorometer (e.g., excitation ~622 nm, emission ~670 nm).

-

This compound Addition: Add various concentrations of this compound to the cuvette or microplate well.

-

Fluorescence Monitoring: Continuously monitor the fluorescence intensity. An increase in fluorescence indicates membrane depolarization.

-

Positive Control: At the end of the experiment, add a potent depolarizing agent like valinomycin to achieve maximum depolarization and fluorescence.

Visualizations of Experimental Workflows and Logical Relationships

Diagram 1: General Workflow for Assessing Membrane Permeabilization

Caption: Workflow for membrane permeabilization assay using fluorescent dyes.

Diagram 2: Logical Relationship of this compound's Hypothesized Action

Caption: Hypothesized cascade of this compound's action on bacterial membranes.

Conclusion and Future Directions

The available evidence, though indirect, points towards the bacterial cell membrane as a plausible target for the antimicrobial action of this compound. The proposed mechanisms—disruption of membrane integrity, alteration of membrane potential, and changes in membrane fluidity—provide a solid framework for future investigations. The experimental protocols detailed in this guide offer robust methods to systematically test these hypotheses.

Future research should focus on:

-

Direct Binding Studies: Employing techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify the binding affinity of this compound to model bacterial membranes.

-

Lipid-Specific Interactions: Investigating the interaction of this compound with specific phospholipid species commonly found in bacterial membranes using techniques like solid-state NMR or molecular dynamics simulations.

-

Visualization of Membrane Damage: Utilizing high-resolution imaging techniques such as atomic force microscopy (AFM) or transmission electron microscopy (TEM) to directly visualize the morphological changes induced by this compound on bacterial surfaces.

A thorough understanding of this compound's mechanism of action at the membrane level is crucial for its potential optimization and development as a therapeutic agent, particularly in an era of growing antibiotic resistance.

References

- 1. Use of this compound gel in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound gel in the treatment of pyodermas and bacterial secondary infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aok.pte.hu [aok.pte.hu]

- 4. researchgate.net [researchgate.net]

- 5. news-medical.net [news-medical.net]

- 6. Determination of Bacterial Membrane Impairment by Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]

- 7. Role of the membrane potential in bacterial resistance to aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Relationship between antimicrobial peptides-induced cell membrane damage and bactericidal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bacterial membrane lipids in the action of antimicrobial agents | Semantic Scholar [semanticscholar.org]

- 10. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides [frontiersin.org]

- 12. researchgate.net [researchgate.net]

The Antibacterial Spectrum of Primycin Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primycin, a macrolide antibiotic, demonstrates potent bactericidal activity against a range of Gram-positive bacteria. This technical guide provides an in-depth analysis of its antibacterial spectrum, focusing on quantitative susceptibility data, detailed experimental protocols for its evaluation, and an overview of its mechanism of action. Primycin exerts its effect by disrupting the bacterial cell membrane potential, a mechanism that is effective even against non-dividing cells. This document summarizes the available Minimum Inhibitory Concentration (MIC) data and outlines standardized methodologies for assessing antibacterial efficacy, including broth microdilution, agar disk diffusion, and time-kill kinetics. Furthermore, it illustrates the general cell envelope stress response signaling pathway in Gram-positive bacteria, which is activated by membrane-damaging agents like primycin. This guide is intended to be a comprehensive resource for researchers engaged in the study of antibacterial agents and the development of new therapeutic strategies against Gram-positive pathogens.

Quantitative Antibacterial Spectrum of Primycin

Primycin has been shown to be highly active against various clinically relevant Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of crystalline primycin as determined by broth dilution assays. The activity of primycin is notably influenced by pH, with greater potency observed at a more alkaline pH of 8.0.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of Primycin Against Gram-Positive Bacteria [1]

| Bacterial Species | Number of Strains Tested | MIC Range (µg/mL) |

| Staphylococcus aureus | 50 | 0.12 - 0.5 |

| Staphylococcus epidermidis | 77 | 0.12 - 0.5 |

| Streptococcus faecalis | 76 | 0.12 - 0.5 |

| Listeria monocytogenes | 1 | 0.12 - 0.5 |

| Bacillus subtilis ATCC 6633 | Not specified (Agar Diffusion) | More sensitive than Staphylococcus strains |

Mechanism of Action

Primycin's primary mechanism of action is the disruption of the bacterial cell membrane.[2][3] Unlike many antibiotics that inhibit cell wall synthesis or protein synthesis, primycin targets the integrity and function of the cell membrane. This interaction leads to a disruption of the membrane potential, a critical component of bacterial viability and energy metabolism.[2][3]

Key features of primycin's mechanism include:

-

Membrane Potential Disruption: The antibiotic's action is linked to the uncoupling of the membrane potential, which is significantly influenced by membrane fluidity.[2][3]

-

Bactericidal Activity: Primycin exhibits bactericidal (killing) rather than bacteriostatic (inhibitory) activity.

-

Efficacy Against Non-dividing Bacteria: A significant characteristic of primycin is its ability to kill growth-arrested bacteria, which is a common feature of membrane-targeting agents.[2][3] This suggests its effectiveness is not dependent on active cell division or metabolic processes like protein synthesis.[2][3]

-

Non-Lytic Action: Despite targeting the cell membrane, primycin does not cause bacterial lysis. This has been verified through optical density measurements and transmission electron microscopy.[2][3]

Experimental Protocols

The following protocols are standardized methods for evaluating the antibacterial spectrum and activity of compounds like primycin.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Materials:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (approximating 1-2 x 10⁸ CFU/mL)

-

Primycin stock solution of known concentration

-

Sterile diluent (e.g., saline or broth)

-

Incubator (35°C ± 2°C)

-

Microplate reader or lightbox for manual reading

Procedure:

-

Prepare Primycin Dilutions: Perform serial twofold dilutions of the primycin stock solution in CAMHB directly in the 96-well microtiter plate to achieve a range of desired concentrations.

-

Prepare Bacterial Inoculum: From a fresh overnight culture, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the primycin dilutions. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation of Results: The MIC is determined as the lowest concentration of primycin at which there is no visible growth (turbidity) of the organism. This can be assessed visually using a lightbox or by measuring optical density with a microplate reader.

Agar Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)

This method assesses the susceptibility of bacteria to an antibiotic based on the size of the zone of growth inhibition around a disk impregnated with the compound.

Materials:

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

Sterile cotton swabs

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Paper disks impregnated with a known concentration of primycin

-

Sterile forceps or disk dispenser

-

Incubator (35°C ± 2°C)

-

Ruler or calipers

Procedure:

-

Prepare Bacterial Inoculum: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in the MIC protocol.

-

Inoculate Agar Plate: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension. Remove excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate uniformly in three directions (rotating the plate approximately 60 degrees each time) to ensure a confluent lawn of growth.

-

Apply Antibiotic Disks: Using sterile forceps, place the primycin-impregnated disks onto the inoculated agar surface. Ensure the disks are placed at least 24 mm apart and are pressed down gently to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

-

Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition in millimeters (mm), including the diameter of the disk. Interpret the results (Susceptible, Intermediate, or Resistant) based on standardized zone diameter breakpoints, if available.

Time-Kill Kinetics Assay

This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum prepared to a specific starting concentration (e.g., 5 x 10⁵ to 5 x 10⁶ CFU/mL)

-

Primycin at various concentrations (e.g., 1x, 2x, 4x MIC)

-

Sterile culture flasks or tubes

-

Shaking incubator (37°C)

-

Neutralizing broth (to inactivate the antibiotic)

-

Sterile saline for serial dilutions

-

Agar plates for colony counting (e.g., Tryptic Soy Agar)

Procedure:

-

Prepare Cultures: Add a standardized bacterial inoculum to flasks containing CAMHB with and without primycin at the desired concentrations. A growth control flask (no antibiotic) should be included.

-

Incubation and Sampling: Incubate all flasks at 37°C with agitation. At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

-

Neutralization and Plating: Immediately transfer the aliquot into a neutralizing broth to stop the antibacterial action of primycin. Perform serial dilutions of the neutralized sample in sterile saline.

-

Enumeration: Plate the dilutions onto agar plates. Incubate the plates for 18-24 hours at 37°C.

-

Data Analysis: Count the number of viable colonies (CFU/mL) at each time point for each concentration. Plot the log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[4]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Antibacterial Spectrum Analysis

The following diagram illustrates the logical flow of experiments to characterize the antibacterial spectrum of a compound like primycin.

Caption: Workflow for evaluating the antibacterial activity of primycin.

General Cell Envelope Stress Response in Gram-Positive Bacteria

Primycin disrupts the cell membrane, which constitutes a form of cell envelope stress. In Gram-positive bacteria, such stress is often detected and responded to via two-component systems (TCS) and extracytoplasmic function (ECF) sigma factors. The diagram below illustrates a generalized signaling pathway for this response.

Caption: Generalized cell envelope stress response pathway in Gram-positive bacteria.

Conclusion

Primycin is a potent antibacterial agent with a well-defined spectrum of activity against key Gram-positive pathogens. Its mechanism of action, centered on the disruption of the bacterial cell membrane potential, offers advantages, including efficacy against non-replicating bacteria. The standardized protocols provided in this guide offer a robust framework for the continued evaluation of primycin and other novel antimicrobial compounds. Understanding both the quantitative measures of its activity and the cellular responses it elicits is crucial for its potential development and for the broader effort to combat antibiotic resistance. The visualizations provided serve to conceptualize the experimental and biological processes involved in the characterization of this antibiotic.

References

- 1. Antibacterial activity of primycin against multiple strains of gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two-component regulatory system - Wikipedia [en.wikipedia.org]

- 3. Quorum Sensing in Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Quorum-sensing regulation in staphylococci—an overview [frontiersin.org]

Ebrimycin (primycin) biosynthetic pathway in Saccharomonospora azurea

An In-depth Technical Guide to the Ebrimycin (Primycin) Biosynthetic Pathway in Saccharomonospora azurea

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as primycin, is a 36-membered non-polyene macrolide lactone antibiotic with significant activity against Gram-positive bacteria, including multidrug-resistant strains.[1] This complex natural product is exclusively produced by the filamentous actinobacterium, Saccharomonospora azurea.[1][2] Its biosynthesis is orchestrated by a modular Type I polyketide synthase (PKS) system, beginning with an unusual L-arginine-derived starter unit.[1][3] This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, the organization of its gene cluster, regulatory mechanisms, and a summary of key experimental methodologies employed in its study. All quantitative data is presented in structured tables, and critical pathways and workflows are visualized using diagrams.

The this compound Biosynthetic Pathway

The formation of the this compound macrolactone is a multi-step enzymatic process, initiated by the synthesis of a unique starter unit and followed by the canonical assembly-line logic of a Type I PKS.

Starter Unit Formation: From L-Arginine to 4-Guanidinobutanoyl-CoA

Unlike many polyketides that utilize simple acyl-CoA starters, the this compound pathway begins with the conversion of L-arginine into 4-guanidinobutanoyl-CoA. This process involves a three-step enzymatic cascade catalyzed by an amine oxidase, an amidohydrolase, and an acyl-CoA ligase.[1] This activated 4-guanidinobutanoyl group serves as the foundational block for the entire polyketide chain.

Polyketide Chain Elongation and Cyclization

The 4-guanidinobutanoyl-CoA starter unit is loaded onto the acyl carrier protein (ACP) of the loading module. The subsequent elongation of the polyketide chain follows the standard Type I PKS mechanism, where each module is responsible for the addition and modification of a specific extender unit.[1][3] A final thioesterase (TE) domain catalyzes the intramolecular cyclization and release of the completed polyketide backbone, forming the 36-membered macrolactone ring.[1]

Post-PKS Tailoring Modifications

After the macrolactone is formed, it undergoes several crucial tailoring steps to yield the final bioactive this compound molecule:

-

Glycosylation: A glycosyltransferase enzyme, encoded within the gene cluster, attaches an arabinosyl sugar moiety to a hydroxyl group on the macrolactone.[1]

-

Guanidino/Amino Group Conversion: An agmatinase, also encoded in the cluster, is responsible for the enzymatic conversion between the guanidino and amino forms of primycin, contributing to the diversity of the final product complex.[1]

The Primycin Biosynthetic Gene Cluster (PBGC)

Genome mining of S. azurea SZMC 14600 has revealed the complete primycin biosynthetic gene cluster (PBGC).[1] The cluster spans 28 genes and contains the core Type I PKS genes flanked by genes responsible for starter unit synthesis, regulation, transport, and tailoring reactions.[4][5]

The organization of the PBGC includes:

-

Core Biosynthetic Genes: The large, modular Type I PKS genes.

-

Additional Biosynthetic Genes: Enzymes for starter-unit synthesis and tailoring, such as the agmatinase and glycosyltransferase.[1]

-

Regulatory Genes: Genes encoding a two-component system (histidine kinase and response regulator) and a leucine-responsive protein (Lrp) that control the expression of the cluster.[1]

-

Transport-Related Genes: Genes likely involved in the export of the final antibiotic product.

Regulation of this compound Biosynthesis

Transcriptomic analysis comparing high- and low-producing strains of S. azurea has shed light on the regulatory network governing this compound production. A two-component signal transduction system (TCS), comprising a sensor histidine kinase (HK) and a cognate response regulator (RR), is significantly upregulated in the high-producing strain.[1] Additionally, a gene encoding a leucine-responsive regulatory protein (Lrp) is also differentially expressed, suggesting its role in controlling secondary metabolism.[1] The significant upregulation of the agmatinase gene in the high-producer strain highlights its importance for efficient biosynthesis.[1]

References

- 1. Structural and functional comparison of Saccharomonospora azurea strains in terms of primycin producing ability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 30003-49-7 | >98% [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility Profile of Primycin in DMSO and Aqueous Solutions

This technical guide provides a comprehensive overview of the solubility characteristics of primycin, a macrolide antibiotic complex, in dimethyl sulfoxide (DMSO) and various aqueous solutions. The information contained herein is intended to support research, drug development, and formulation activities.

Introduction to Primycin

Primycin is a macrolide antibiotic complex produced by certain actinomycetes. It is known to be a complex of more than 20 components, with the major components designated as primycin A1, B, and C. Due to its complex nature and being sparingly soluble in water, understanding its solubility profile in different solvent systems is crucial for its application in in vitro and in vivo studies.

Solubility Profile of Primycin

Data Presentation: Quantitative Solubility of Primycin

| Solvent System | Reported Solubility | Remarks |

| DMSO | Data not available. Estimated to be >1 mg/mL. | Macrolide antibiotics like clarithromycin exhibit a solubility of approximately 1 mg/mL in DMSO[1]. Given that primycin is described as more soluble in organic solvents, a similar or higher solubility is anticipated. |

| Aqueous Solutions (Water) | Sparingly soluble. | The inherent form of primycin has low water solubility. |

| Modified Aqueous Solutions | 2-6 mg/mL to 40-60 mg/mL | A patented process describes the preparation of "water-soluble primycin," which demonstrates significantly enhanced solubility in aqueous media[2]. Specific components, like primycin A3, can reach a solubility of about 50 mg/mL, while primycin A1 has a reported solubility of around 10 mg/mL in a specific eluent[2]. |

Key Observations:

-

Primycin, in its natural state, is poorly soluble in water.

-

Chemical modifications can produce water-soluble forms of primycin with significantly higher aqueous solubility[2].

-

Like other macrolides, primycin is expected to be more soluble in organic solvents such as DMSO.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of primycin in both aqueous solutions and DMSO. These protocols are based on established methods for assessing drug solubility.

3.1. Thermodynamic Solubility in Aqueous Solutions (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials:

-

Primycin (powder form)

-

Purified water or relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

-

Add an excess amount of primycin powder to a glass vial.

-

Add a known volume of the aqueous solvent to the vial.

-

Tightly cap the vial and place it in an orbital shaker set to an appropriate agitation speed and a constant temperature (e.g., 25°C or 37°C).

-

Shake the mixture for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After shaking, centrifuge the suspension at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of primycin in the diluted supernatant using a validated HPLC method.

-

Calculate the original concentration in the supernatant to determine the solubility.

3.2. Kinetic Solubility in DMSO and Subsequent Aqueous Dilution

This high-throughput method is often used in drug discovery to assess the solubility of compounds prepared as DMSO stock solutions.

Materials:

-

Primycin

-

Anhydrous DMSO

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplates (UV-transparent for analysis)

-

Plate shaker

-

Plate reader (spectrophotometer)

Procedure:

-

Prepare a high-concentration stock solution of primycin in DMSO (e.g., 10 mM).

-

In a 96-well plate, add a small volume of the primycin-DMSO stock solution to a larger volume of the aqueous buffer. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on the measurement.

-

Seal the plate and shake it at room temperature for a set period (e.g., 1-2 hours).

-

After incubation, measure the turbidity of each well using a plate reader at a specific wavelength (e.g., 620 nm) to detect precipitation.

-

Alternatively, for a quantitative measurement, filter the samples to remove any precipitate.

-

Measure the absorbance of the clear filtrate in a UV-transparent plate at the wavelength of maximum absorbance for primycin and calculate the concentration based on a standard curve.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the thermodynamic and kinetic solubility of primycin.

Logical Relationship of Factors Affecting Aqueous Solubility

Caption: Factors influencing the formation of a soluble aqueous solution of primycin from a DMSO stock.

References

The Amphiphilic Character of Primycin: A Deep Dive into its Membrane-Interacting Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primycin, a macrolide antibiotic, exhibits significant amphiphilic properties that are central to its biological activity. This technical guide provides a comprehensive analysis of the primycin molecule's amphiphilicity, detailing its chemical basis, physicochemical parameters, and profound interactions with biological membranes. We explore the experimental methodologies used to characterize these properties and present its mechanism of action, focusing on membrane disruption. This document serves as a resource for researchers investigating primycin's therapeutic potential and for professionals in drug development seeking to understand the structure-function relationships of membrane-active agents.

Introduction: The Dual Nature of Primycin

Many pharmacologically active compounds, including a variety of antibiotics, are amphiphilic, meaning they possess both hydrophilic (water-loving) and hydrophobic (water-fearing) properties.[1] This dual nature is critical to their mechanism of action, particularly for drugs that target the cell membrane.[1][2] Primycin, a complex macrolide antibiotic with the molecular formula C₅₅H₁₀₃N₃O₁₇, is a prime example of such a molecule.[3] Its structure allows it to interact with the aqueous environment as well as the lipid-rich interior of cell membranes. This guide delves into the core amphiphilic characteristics of primycin that enable it to disrupt microbial membrane integrity, a key aspect of its antimicrobial effect.

Chemical Structure: The Basis of Amphiphilicity

The amphiphilic nature of primycin is a direct consequence of its distinct molecular architecture. The molecule can be conceptually divided into two regions:

-

Hydrophilic Region: This portion is dominated by a large macrolactone ring featuring a multitude of hydroxyl (-OH) groups. Additionally, a sugar-like moiety and a guanidino group contribute to its polarity and ability to interact with water and the polar head groups of membrane phospholipids.[3]

-

Hydrophobic Region: This region consists of a long carbon backbone with multiple methyl (-CH₃) groups and a terminal butyl (-C₄H₉) group.[3] These nonpolar components are responsible for the molecule's lipid solubility and drive its insertion into the hydrophobic core of the cell membrane.

Physicochemical Properties of Primycin

The amphiphilicity of a molecule can be quantified through several physicochemical parameters. While extensive experimental data for primycin is not widely published, the following table summarizes known and predicted values that underscore its amphiphilic character.

| Parameter | Value / Description | Significance for Amphiphilicity | Reference |

| Molecular Formula | C₅₅H₁₀₃N₃O₁₇ | Indicates a large molecule with a high number of oxygen and nitrogen atoms (hydrophilic) and a substantial carbon-hydrogen framework (hydrophobic). | [3] |

| Molecular Weight | 1078.4 g/mol | The large size is typical for macrolide antibiotics that interact with membranes. | [3] |

| Solubility | Water-insoluble, lipid-soluble | This qualitative description is a direct confirmation of its dominant hydrophobic character, facilitating its entry into the lipid bilayer. | [4] |

| Partition Coefficient (XLogP3) | 2.4 | A positive log P value indicates greater solubility in a nonpolar solvent (octanol) than in water, quantifying its lipophilic nature.[5][6] This value is within the range associated with good cell membrane permeability.[5] | [3] |

| Critical Micelle Concentration (CMC) | Data not available in cited literature | The CMC is the concentration at which amphiphilic molecules self-assemble into micelles in an aqueous solution.[7][8] Determining this value would further characterize its surfactant-like properties. |

Interaction with Biological Membranes: The Mechanism of Action

Primycin's primary mode of action involves the direct disruption of the plasma membrane's structure and function.[4] Its amphiphilic nature allows it to readily insert into the lipid bilayer, leading to a cascade of detrimental effects on the target cell.

Membrane Insertion and Rigidization

Studies on Candida albicans have shown that primycin directly interacts with the plasma membrane.[4] Upon insertion, it induces a significant "rigidizing" effect. This is evidenced by an increase in the membrane's phase transition temperature, which indicates a reduction in the flexibility and fluidity of the phospholipid chains.[4] This alteration of the membrane's physical state is thought to stem from complex formation between primycin and the fatty acid components of the membrane phospholipids.[4]

Caption: Logical flow of primycin's amphiphilic interaction with the cell membrane.

Alteration of Membrane Permeability

Primycin has been demonstrated to increase the permeability of membranes to monovalent cations.[9] In experiments using human erythrocytes and artificial bimolecular lipid membranes (BLMs), primycin at low micromolar concentrations significantly increased the transport of ions like Na⁺, K⁺, Cs⁺, and Rb⁺ across the membrane.[9][10] This effect, which can increase membrane conductance by several orders of magnitude, disrupts the essential ion gradients maintained by the cell, leading to a loss of homeostasis and ultimately, cell death.[9][11] This mechanism is analogous to that of other membrane-active antibiotics like polymyxins, which also create pores or channels that compromise the membrane's barrier function.[11][12]

Detailed Experimental Protocols

The characterization of primycin's amphiphilic properties and membrane interactions relies on specific biophysical and microbiological techniques.

Protocol: Electron Paramagnetic Resonance (EPR) Spectroscopy for Membrane Fluidity

This method was used to measure the "rigidizing" effect of primycin on the plasma membrane of Candida albicans.[4]

-

Cell Culture: C. albicans strains (e.g., parental strain 33erg(+) and mutant erg-2) are cultivated in a suitable liquid medium.

-

Spin Labeling: The cells are harvested and incubated with a spin-labeled fatty acid, such as 5-(4,4-dimethyloxazolidine-N-oxyl)stearic acid (5-DOXYL-stearic acid). This probe incorporates into the cell membrane.

-

Primycin Treatment: The spin-labeled cells are treated with varying concentrations of primycin (e.g., up to 128 µg/ml).

-

EPR Measurement: EPR spectra are recorded over a range of temperatures. The motion of the spin label provides information about the local membrane environment.

-

Data Analysis:

-

Phase Transition Temperature: Determined by analyzing the temperature dependence of the EPR spectra to identify the point of maximum change in lipid mobility.

-

Rotational Correlation Time (τc): Calculated from saturation transfer EPR measurements to quantify the rotational mobility of the spin label. An increase in τc indicates decreased membrane fluidity (rigidization).[4]

-

Caption: Experimental workflow for EPR analysis of membrane fluidity.

Protocol: Conductance Measurement on Bimolecular Lipid Membranes (BLMs)

This technique is used to quantify the increase in ion permeability caused by primycin.[9]

-

BLM Formation: A BLM is formed from a lipid solution (e.g., negatively charged phosphatidylserine in n-decane) across a small aperture separating two aqueous compartments filled with an electrolyte solution (e.g., NaCl or KCl).

-

Primycin Addition: A stock solution of primycin is added to one or both compartments to achieve the desired final concentration (e.g., 3x10⁻⁶ to 10⁻⁵ M).

-

Electrical Measurement: Two electrodes (e.g., Ag/AgCl) are placed in the compartments, and a voltage is applied across the membrane. The resulting current is measured with a sensitive electrometer.

-

Data Analysis: The electrical conductance (the inverse of resistance) of the BLM is calculated before and after the addition of primycin. A significant increase in conductance indicates the formation of ion-permeable channels or pores. The experiment can be repeated with different cations to determine ion selectivity.[9]

Protocol: Determination of Partition Coefficient (Log P)

While a specific experimental value for primycin is not provided in the cited literature, a standard method like the shake-flask method can be used.

-

Phase Preparation: Equal volumes of n-octanol and a pH 7.4 phosphate buffer are pre-saturated with each other.

-

Partitioning: A known amount of primycin is dissolved in one of the phases. The two phases are then combined in a flask and shaken vigorously for a set period (e.g., 2-24 hours) to allow the compound to partition and reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Concentration Measurement: The concentration of primycin in each phase is accurately measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Log P Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of this ratio.

Conclusion and Future Directions

The amphiphilic properties of the primycin molecule are the cornerstone of its antimicrobial activity. Its unique structure facilitates a direct and disruptive interaction with the plasma membrane of target organisms, leading to membrane rigidization, increased ion permeability, and eventual cell death. The experimental protocols detailed herein provide a framework for the continued investigation of primycin and other amphiphilic antibiotics.

Future research should focus on obtaining precise quantitative data for primycin's Critical Micelle Concentration (CMC) to better understand its self-assembly behavior. Furthermore, advanced imaging techniques like cryo-TEM could provide visual evidence of its effects on membrane morphology. A deeper understanding of the specific molecular interactions between primycin and membrane lipids could pave the way for the rational design of novel, highly effective membrane-active antimicrobial agents.

Caption: Conceptual pathway of primycin-induced cell death via membrane disruption.

References

- 1. Amphiphilic properties of drug molecules – Department of Medicinal Chemistry – Uppsala University [uu.se]

- 2. youtube.com [youtube.com]

- 3. Primycin | C55H103N3O17 | CID 6446787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. logP - MolModa Documentation [durrantlab.pitt.edu]

- 6. mdpi.com [mdpi.com]

- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 8. nanoscience.com [nanoscience.com]

- 9. Effect of primycin on monovalent cation transport of erythrocyte membrane and lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (PDF) Effect of Primycin on Monovalent Cation Transport of [research.amanote.com]

- 11. microbenotes.com [microbenotes.com]

- 12. What is the mechanism of Polymyxin B Sulfate? [synapse.patsnap.com]

Primycin: A Large-Ring Macrolide Antibiotic with Potent Activity Against Gram-Positive Pathogens

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Primycin is a complex large-ring macrolide antibiotic produced by the actinomycete Saccharomonospora azurea. Possessing a unique 36-membered non-polyene macrolide lactone structure, primycin exhibits potent bactericidal activity, particularly against a wide spectrum of Gram-positive bacteria, including multidrug-resistant strains. Its primary mechanism of action involves the disruption of the bacterial cell membrane integrity, leading to a loss of membrane potential and subsequent cell death. This technical guide provides a comprehensive overview of primycin, including its structure, mechanism of action, antibacterial spectrum, and detailed protocols for its production, purification, and antimicrobial susceptibility testing.

Introduction

First discovered in the 1950s, primycin is a macrolide antibiotic complex comprising over 20 components, with nine major constituents categorized into three groups (A, B, and C)[1]. The principal and most studied component is primycin A1. Unlike many other macrolides that inhibit protein synthesis, primycin's unique mode of action targets the bacterial cell membrane, making it a promising candidate for combating infections caused by resistant pathogens. This guide aims to consolidate the current scientific knowledge on primycin, offering a valuable resource for researchers in the fields of microbiology, pharmacology, and drug development.

Chemical Structure

Primycin is characterized by a 36-membered macrolide lactone ring. The complexity of the primycin complex arises from variations in its side chains. The general structure of primycin consists of a large lactone ring with multiple hydroxyl groups.

Mechanism of Action

The primary antibacterial effect of primycin is achieved through its interaction with and disruption of the bacterial cell membrane. Unlike typical macrolide antibiotics that target the ribosome, primycin's large and complex structure facilitates its insertion into the lipid bilayer of Gram-positive bacteria. This insertion leads to a cascade of events that compromise the cell's integrity:

-

Disruption of Membrane Potential: Primycin's presence in the cell membrane leads to a rapid depolarization and loss of the membrane potential, which is crucial for cellular energy production and transport processes.

-

Increased Membrane Permeability: The integration of primycin molecules into the membrane creates pores or channels, leading to an uncontrolled leakage of essential intracellular components, such as ions and metabolites.

-

Inhibition of Cellular Processes: The disruption of the cell membrane's structural and functional integrity ultimately inhibits essential cellular processes, leading to bacterial cell death.

The following diagram illustrates the proposed mechanism of action of primycin on the bacterial cell membrane.

Antibacterial Spectrum and Activity

Primycin demonstrates a potent and broad spectrum of activity primarily against Gram-positive bacteria. This includes clinically relevant species such as Staphylococcus, Streptococcus, and Enterococcus, as well as spore-forming bacilli. Notably, its efficacy extends to strains that have developed resistance to other classes of antibiotics.

Quantitative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of primycin against various Gram-positive bacterial strains. The data is compiled from a study that evaluated the activity of crystalline primycin using a broth dilution assay[2].

| Bacterial Species | Number of Strains Tested | MIC Range (µg/mL) |

| Staphylococcus aureus | 50 | 0.12 - 0.5 |

| Staphylococcus epidermidis | 77 | 0.12 - 0.5 |

| Streptococcus faecalis | 76 | 0.12 - 0.5 |

Experimental Protocols

This section provides detailed methodologies for the production, purification, and antimicrobial susceptibility testing of primycin.

Production of Primycin by Fermentation

Primycin is produced by submerged fermentation of Saccharomonospora azurea. The following protocol outlines a general procedure for its production.

5.1.1. Materials and Media

-

Saccharomonospora azurea strain

-

Seed medium (e.g., Tryptic Soy Broth)

-

Production medium: A complex medium containing a carbon source (e.g., glucose, glycerol), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts. The specific composition should be optimized for the particular strain and fermentation conditions.

-

Shake flasks or fermenter

5.1.2. Fermentation Workflow

5.1.3. Protocol

-

Inoculum Preparation: Inoculate a suitable seed medium with a culture of Saccharomonospora azurea. Incubate at 28-30°C with shaking for 48-72 hours to obtain a dense seed culture.

-

Production Fermentation: Inoculate the production medium with the seed culture (typically 5-10% v/v). The fermentation is carried out in a shake flask or a fermenter under controlled conditions (Temperature: 28-30°C, pH: 7.0-7.5, Aeration: sufficient for aerobic growth). The fermentation is typically run for 5-7 days.

-

Monitoring: Monitor the fermentation process by measuring parameters such as cell growth (optical density), pH, and antibiotic production (using a bioassay or HPLC).

Purification of Primycin

The following protocol details the purification of primycin from the fermentation broth, adapted from a patented method.

5.2.1. Materials

-

Fermentation broth containing primycin

-

Methanol

-

Sulfuric acid

-

Acetone

-

Water

-

Centrifuge

-

Ultrasonic water bath

-

Rotary evaporator

5.2.2. Purification Workflow

5.2.3. Protocol

-

Cell Mass Separation: Centrifuge the fermentation broth (e.g., 500 mL) at 5000 rpm for 15 minutes to pellet the cell mass. Decant and discard the supernatant.

-

Extraction: Resuspend the cell mass in methanol containing 1% (v/v) sulfuric acid. Extract the primycin in an ultrasonic water bath at 50°C for 1 hour.

-

Clarification: Centrifuge the extract at 5000 rpm for 15 minutes to remove cell debris.

-

Concentration: Decant the supernatant and concentrate it to approximately one-fifth of its original volume using a rotary evaporator.

-

Precipitation: Cool the concentrated extract to induce the precipitation of primycin sulfate.

-

Washing: Filter the precipitate and wash it sequentially with acetone, water, and cold methanol to remove impurities.

-

Drying: Dry the purified primycin sulfate under vacuum.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

5.3.1. Materials

-

Purified primycin

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

5.3.2. Experimental Workflow

5.3.3. Protocol

-

Prepare Primycin Stock Solution: Dissolve a known weight of purified primycin in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the primycin stock solution in CAMHB to achieve the desired concentration range.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the primycin dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of primycin that completely inhibits visible bacterial growth.

Conclusion

Primycin remains a macrolide of significant interest due to its unique chemical structure and its potent, membrane-disrupting mechanism of action against Gram-positive bacteria. Its effectiveness against resistant strains highlights its potential for further investigation and development as a therapeutic agent. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this remarkable antibiotic. Further studies are warranted to fully elucidate the molecular details of its interaction with the bacterial membrane and to optimize its production and formulation for potential clinical applications.

References

- 1. Antibacterial activity of primycin against multiple strains of gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2011051741A1 - Process for producing primycin, primycin component(s), precursors and metabolites thereof via fementation by the use of bacterial species saccharomonospora azurea - Google Patents [patents.google.com]

In Vitro Antifungal Activity of Primycin Against Pathogenic Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal activity of the macrolide antibiotic, primycin. The document summarizes available quantitative data, details relevant experimental protocols, and illustrates the current understanding of its mechanism of action. This guide is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel antifungal agents.

Quantitative Assessment of Antifungal Activity

Primycin has demonstrated a variable spectrum of activity against different pathogenic fungi. The available data on its in vitro efficacy, primarily expressed as Minimum Inhibitory Concentrations (MICs), are summarized below.

Table 1: In Vitro Susceptibility of Pathogenic Fungi to Primycin

| Fungal Species | Strain | MIC (µg/mL) | Reference(s) |

| Candida albicans | Not Specified | 64 | |

| Candida albicans | 33erg+ (ergosterol-producing) | 64 | |

| Candida albicans | erg-2 (ergosterol-less mutant) | 128 | |

| Candida glabrata | Not Specified | 32 | |

| Paecilomyces variotii | Not Specified | 2 | |

| Aspergillus fumigatus | Not Specified | >64 | |

| Aspergillus flavus | Not Specified | >64 | |

| Rhizopus oryzae | Not Specified | >64 |